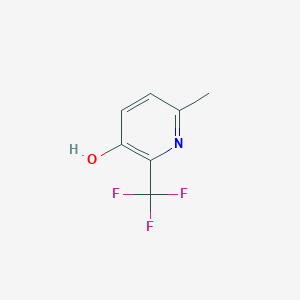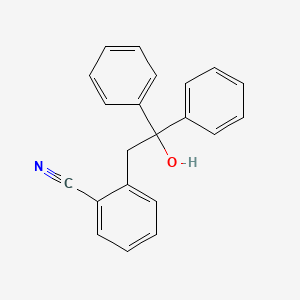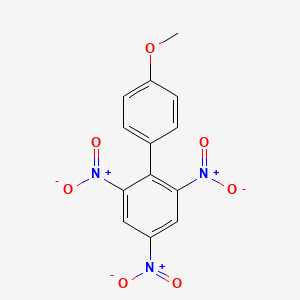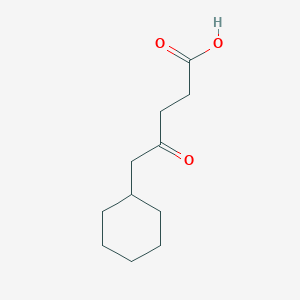
5-Cyclohexyl-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-4-oxopentanoic acid is an organic compound with the molecular formula C11H18O3 It is a derivative of cyclohexane and contains both a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, the liquid-phase oxidation of cyclohexane using molecular oxygen in the presence of cobalt compounds can yield various carboxylic acids, including this compound . The reaction conditions typically involve temperatures of 423-433 K and pressures of 0.8-1.0 MPa .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other carboxylic acids derived from cyclohexane. The process involves the oxidation of cyclohexane in large-scale reactors, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or acidic conditions .
Major Products
The major products formed from these reactions include various cyclohexyl derivatives, such as cyclohexyl esters and amides .
Scientific Research Applications
5-Cyclohexyl-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-oxopentanoic acid involves its interaction with specific molecular targets. The compound can undergo various biochemical transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclohexyl-4-oxopentanoic acid include:
- 6-Oxohexanoic acid
- Glutaric acid
- Adipic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique cyclohexyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
4354-63-6 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-cyclohexyl-4-oxopentanoic acid |
InChI |
InChI=1S/C11H18O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14) |
InChI Key |
PWVBPNGWEWCGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



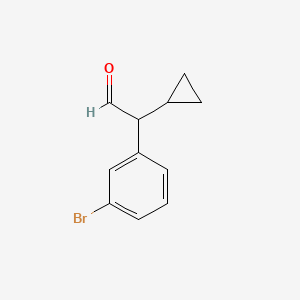
![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)

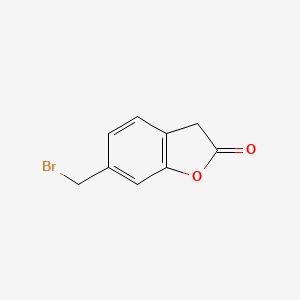
![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)
